molecular formula C11H13NO3 B8776786 (S)-3-Acetamido-3-phenylpropanoic acid

(S)-3-Acetamido-3-phenylpropanoic acid

Cat. No.: B8776786
M. Wt: 207.23 g/mol
InChI Key: HTWAFOFDKZAKQP-JTQLQIEISA-N
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Description

(S)-3-Acetamido-3-phenylpropanoic acid (CAS 40638-98-0) is a chiral organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It features a phenyl group and an acetamido moiety attached to the third carbon of a propanoic acid backbone, with an (S)-configured stereocenter at this position. Key physicochemical properties include an XLogP3 value of 0.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 66.4 Ų, reflecting its hydrogen-bonding capacity (2 hydrogen bond donors and 3 acceptors) . This compound is often utilized in peptide synthesis and pharmaceutical research due to its structural similarity to α-amino acids .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(3S)-3-acetamido-3-phenylpropanoic acid

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

HTWAFOFDKZAKQP-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs of (S)-3-Acetamido-3-phenylpropanoic acid, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents/Modifications Applications/Notes References
This compound C₁₁H₁₃NO₃ 207.23 0.6 Phenyl, acetamido at C3 Peptide synthesis; chiral building block
Methyl (S)-3-acetamido-3-phenylpropanoate C₁₂H₁₅NO₃ 221.25 1.2* Methyl ester (C=O replaced by COOCH₃) Esterified intermediate for hydrolysis
(S)-Methyl 3-amino-3-phenylpropanoate C₁₀H₁₃NO₂ 179.22 0.9* Amino group at C3 (no acetyl) Precursor for N-acylation reactions
(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid C₁₁H₁₂FNO₃ 225.22 1.1* Fluorine at phenyl meta-position; acetamido at C2 Potential bioactivity modulation
(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid C₁₇H₁₇NO₄ 299.33 2.5* Phenoxy group at phenyl meta-position Enhanced lipophilicity; drug candidate
(S)-3-[(S)-2-azido-3-phenylpropanamido]propanoate derivatives Varies Varies N/A Azido and peptide linkages Click chemistry; peptidomimetic design

*Estimated based on structural similarity.

Key Comparative Insights

Lipophilicity and Solubility: The methyl ester derivative (Methyl (S)-3-acetamido-3-phenylpropanoate) exhibits higher XLogP3 (1.2 vs. 0.6) due to the ester group, enhancing membrane permeability but reducing water solubility compared to the parent acid . The phenoxy-substituted analog (2S-3-phenoxyphenyl) has significantly higher lipophilicity (XLogP3 ≈ 2.5), making it suitable for targeting hydrophobic binding pockets in drug design .

Stereochemical and Positional Effects: Moving the acetamido group from C3 to C2 (e.g., 2S-2-acetamido-3-(3-fluorophenyl)propanoic acid) alters hydrogen-bonding patterns and may influence biological target recognition .

Functional Group Interconversion: The amino precursor ((S)-Methyl 3-amino-3-phenylpropanoate) serves as a versatile intermediate for introducing diverse acyl groups via N-acylation . Azido derivatives (e.g., ) enable click chemistry applications, facilitating conjugation with biomolecules .

Biological Relevance: Peptide-like derivatives (e.g., ) mimic natural amino acids, enabling the development of protease-resistant therapeutic peptides .

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